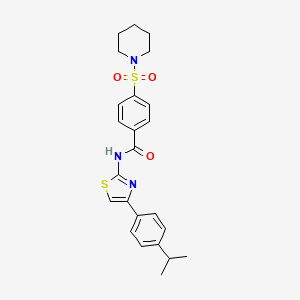

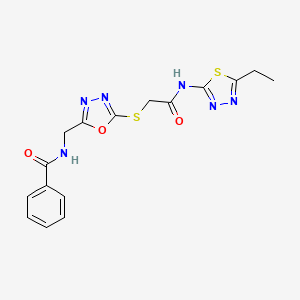

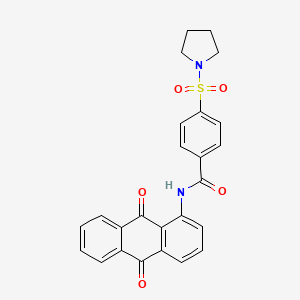

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The piperidine moiety in the compound can be exploited for its pharmacological properties, potentially leading to the development of new medications . The sulfonyl group attached to the piperidine could be used to increase the solubility or alter the pharmacokinetics of the drug.

Anticancer Research

Compounds with a piperidine structure have been utilized in anticancer therapies. The isopropylphenyl group in the compound could interact with specific proteins or enzymes within cancer cells, inhibiting their growth or inducing apoptosis .

Antimicrobial and Antifungal Applications

The thiazolyl benzamide structure is known for its antimicrobial properties. This compound could be studied for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Neuropharmacology

Piperidine derivatives are often explored for their effects on the nervous system. This compound could be researched for potential applications in treating neurodegenerative diseases or as a modulator of neurotransmitter systems .

Anti-Inflammatory and Analgesic Effects

The benzamide moiety is associated with anti-inflammatory and analgesic properties. This compound could be investigated for its potential use in managing pain and inflammation, possibly leading to new treatments for chronic inflammatory conditions .

Enzyme Inhibition Studies

The specific structure of the compound suggests it could act as an inhibitor for certain enzymes. It could be used in biochemical assays to study enzyme kinetics and mechanisms, which is vital for understanding various biological processes and diseases .

Material Science

The compound’s molecular architecture might make it suitable for creating novel materials with specific properties, such as conductivity or reactivity. Research in this area could lead to advancements in nanotechnology or material engineering .

Agricultural Chemistry

Piperidine derivatives can also play a role in the development of pesticides or herbicides. The compound could be tested for its effects on agricultural pests or weeds, contributing to the creation of more effective and safer agricultural chemicals .

properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-17(2)18-6-8-19(9-7-18)22-16-31-24(25-22)26-23(28)20-10-12-21(13-11-20)32(29,30)27-14-4-3-5-15-27/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPHTDRQCTWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)

![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)